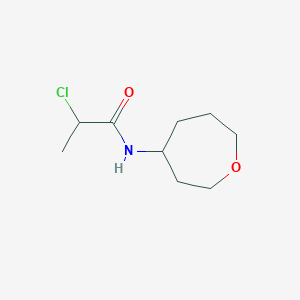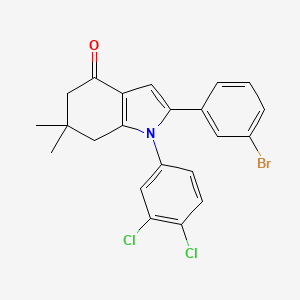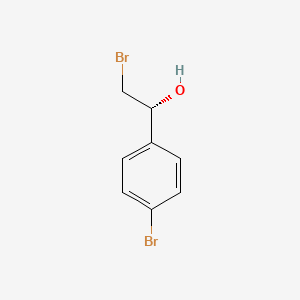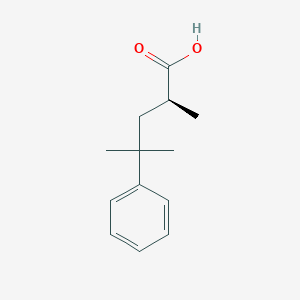
(2S)-2,4-Dimethyl-4-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,4-Dimethyl-4-phenylpentanoic acid, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs known as fibrates and works by reducing the production of triglycerides and increasing the production of "good" cholesterol (HDL). In addition to its clinical use, fenofibrate has also been the subject of scientific research in various fields.
Wirkmechanismus
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by (2S)-2,4-Dimethyl-4-phenylpentanoic acid leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased production of HDL.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have various biochemical and physiological effects. It reduces the levels of triglycerides and LDL cholesterol in the blood while increasing the levels of HDL cholesterol. Fenofibrate also reduces inflammation, improves insulin sensitivity, and reduces the risk of cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibrate has several advantages for lab experiments. It is readily available and can be easily synthesized. It has been extensively studied, and its mechanism of action is well understood. However, (2S)-2,4-Dimethyl-4-phenylpentanoic acid also has some limitations. It can be expensive, and its effects may vary depending on the dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on (2S)-2,4-Dimethyl-4-phenylpentanoic acid. One area of research is the development of new drugs that target PPARα with greater specificity and efficacy. Another area of research is the exploration of the use of (2S)-2,4-Dimethyl-4-phenylpentanoic acid in combination with other drugs for the treatment of various diseases. Additionally, research into the long-term effects of (2S)-2,4-Dimethyl-4-phenylpentanoic acid on health outcomes is needed.
Synthesemethoden
Fenofibrate can be synthesized through a multistep process starting from 4-chlorobenzaldehyde. The first step involves the condensation of 4-chlorobenzaldehyde with 2,2-dimethyl-1-propanol to form 2,2-dimethyl-4-phenyl-1,3-dioxolane. This intermediate is then reacted with acetic anhydride to form 2,2-dimethyl-4-phenyl-1,3-dioxolane-4-acetate. The final step involves the hydrolysis of this compound using potassium hydroxide to yield (2S)-2,4-Dimethyl-4-phenylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
Fenofibrate has been the subject of scientific research in various fields such as cardiovascular disease, diabetes, and cancer. In cardiovascular disease, (2S)-2,4-Dimethyl-4-phenylpentanoic acid has been shown to reduce the risk of cardiovascular events in patients with diabetes and metabolic syndrome. In diabetes, (2S)-2,4-Dimethyl-4-phenylpentanoic acid has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism. In cancer, (2S)-2,4-Dimethyl-4-phenylpentanoic acid has been shown to have anti-proliferative effects on various cancer cells.
Eigenschaften
IUPAC Name |
(2S)-2,4-dimethyl-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(12(14)15)9-13(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXIIFRTUHSAC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,4-Dimethyl-4-phenylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

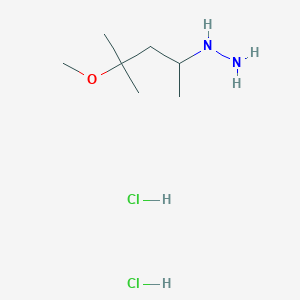
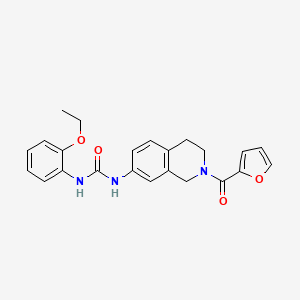
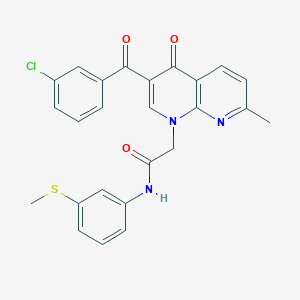
![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)
![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)
![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)
